2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, also known as (S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, is a chiral compound with significant relevance in both organic chemistry and biological sciences. It is characterized by the presence of a dimethylamino group, a fluorophenyl moiety, and a carboxylic acid functional group. This compound is utilized in various scientific applications including drug development and synthetic chemistry.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and Smolecule. It falls under the classification of amino acids and is recognized for its chirality, which plays a crucial role in its biological activity and interactions.
The synthesis of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants to enhance yield and purity.
The molecular formula for 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid is , with a molecular weight of approximately . The structure features:
Property | Value |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
IUPAC Name | (S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid |
InChI | InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
The compound undergoes various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions, allowing for the production of various derivatives useful in research.
The mechanism of action for 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid primarily involves interactions at biological targets such as enzymes or receptors. Its structural features enable it to act as a ligand in biological systems, influencing various biochemical pathways.
The compound is typically presented as a white crystalline solid or powder. Its solubility in water is moderate due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (fluorophenyl) groups.
It exhibits basic properties due to the dimethylamino group, allowing it to participate in protonation reactions under acidic conditions. The presence of fluorine enhances its lipophilicity, making it suitable for biological applications.
The applications of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid extend across several fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2